Lead(II) citrate trihydrate
Overview
Description
Lead(II) citrate trihydrate is a chemical compound composed of lead and citric acid, with the chemical formula ( \text{Pb}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 3\text{H}_2\text{O} ). It appears as a white, odorless powder or crystals and is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound is highly reactive with carbon dioxide and is soluble in water and slightly soluble in alcohol .
Mechanism of Action
Target of Action
Lead(II) citrate trihydrate primarily targets osmium and uranyl acetate . These compounds are used in electron microscopy, where this compound enhances the contrast of cellular structures . It’s also known to have an impact on the central nervous system (CNS), blood, and kidneys .
Mode of Action
The compound interacts with its targets by binding to osmium and uranyl acetate . This binding enhances the contrast in many cellular structures, making them more visible under an electron microscope
Biochemical Pathways
It’s known that the compound can influence the desorption of cu, cd, and pb from soils, suggesting it may interact with biochemical pathways involving these metals .
Result of Action
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s highly reactive with carbon dioxide , which could potentially affect its stability and efficacy. Furthermore, its solubility in water and slight solubility in alcohol suggest that its action could be influenced by the solvent environment.
Preparation Methods
Lead(II) citrate trihydrate can be synthesized through the reaction of lead(II) acetate with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is then crystallized from the solution. Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Lead(II) citrate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Substitution Reactions: Lead(II) citrate can react with halide ions to form lead halides, such as lead(II) chloride.
Complex Formation: It can form complexes with other ligands, enhancing its solubility and reactivity.
Common reagents used in these reactions include halide salts, oxidizing agents, and complexing agents. Major products formed from these reactions include lead halides and various lead complexes .
Scientific Research Applications
Lead(II) citrate trihydrate is widely used in scientific research, particularly in electron microscopy. It enhances contrast in cellular structures by binding to osmium and uranyl acetate . Additionally, it is used in studies investigating the effects of low-molecular-weight organic acids on the desorption of heavy metals from soils . Its applications extend to solar energy and water treatment, where it serves as a component in various organo-metallic compounds .
Comparison with Similar Compounds
Lead(II) citrate trihydrate can be compared with other lead(II) compounds, such as:
Lead(II) acetate: Used in similar applications but differs in its solubility and reactivity.
Lead(II) chloride: Commonly used in chemical synthesis and has different physical properties.
Lead(II) nitrate: Used in pyrotechnics and as a heat stabilizer in nylon and polyesters.
The uniqueness of this compound lies in its specific application in electron microscopy and its ability to enhance contrast by binding to heavy metals .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMGSCJCDAUMP-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O17Pb3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370602 | |
Record name | Lead(II) citrate trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1.05e+03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-83-1 | |
Record name | Lead(II) citrate trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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